molecular formula C31H43N3O B13749866 Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- CAS No. 596-49-6

Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-

Cat. No.: B13749866
CAS No.: 596-49-6
M. Wt: 473.7 g/mol
InChI Key: NDGDAUFULOJWFG-UHFFFAOYSA-N
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Description

Properties

CAS No.

596-49-6

Molecular Formula

C31H43N3O

Molecular Weight

473.7 g/mol

IUPAC Name

tris[4-(diethylamino)phenyl]methanol

InChI

InChI=1S/C31H43N3O/c1-7-32(8-2)28-19-13-25(14-20-28)31(35,26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6/h13-24,35H,7-12H2,1-6H3

InChI Key

NDGDAUFULOJWFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=CC=C(C=C3)N(CC)CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- typically involves the reaction of 4-(diethylamino)benzaldehyde with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. The process often involves continuous flow reactors and advanced purification techniques to obtain the compound in its pure form. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The diethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties
Compound Name (CAS) Molecular Formula Substituents Key Applications/Properties Reference
Target Compound (134-91-8) C₃₃H₄₆N₄O - 4-(diethylamino) on benzene
- α,α-bis[4-(diethylamino)phenyl]
Potential dye intermediate; optical applications
Solvent Blue 5 (1325-86-6) C₃₃H₄₁N₃O - α,α-bis[4-(diethylamino)phenyl]
- 4-(ethylamino)naphthalene-1-methanol
Textile dye; enhanced lightfastness
Benzenemethanol, 4-chloro-α-(4-chlorophenyl)-α-(trichloromethyl)- (115-32-2) C₁₄H₁₀Cl₅O - Chlorine substituents
- Trichloromethyl group
Pesticide intermediate; low solubility
Benzenemethanol, 4-hydroxy-α-[(methylamino)methyl]- (CAS varies) C₁₀H₁₅NO₂ - Hydroxyl group
- Methylaminomethyl substituent
Adrenergic agonist precursor
Structural and Functional Analysis

Electron-Donating vs. Electron-Withdrawing Groups: The target compound (134-91-8) and Solvent Blue 5 (1325-86-6) both feature diethylamino groups, which enhance electron density, improving solubility in organic solvents and enabling applications in dyes or charge-transfer complexes . In contrast, the chlorine-substituted analogue (115-32-2) has electron-withdrawing groups, reducing solubility and reactivity, making it more suited for hydrophobic applications like agrochemicals .

Aromatic Core Variations :

  • The target compound uses a benzene ring, whereas Solvent Blue 5 incorporates a naphthalene system. The naphthalene moiety in Solvent Blue 5 extends conjugation, shifting its absorption spectrum to longer wavelengths (bathochromic shift), critical for specific dye applications .

Functional Group Impact on Bioactivity: The hydroxyl and methylaminomethyl groups in the adrenergic analogue (CAS varies) enable hydrogen bonding and receptor interactions, contrasting with the non-bioactive diethylamino groups in the target compound .

Research Findings
  • Synthetic Pathways: highlights methods for synthesizing bis-heterocyclic compounds via enaminone intermediates.
  • Optical Properties: Diethylamino-substituted benzenemethanols exhibit strong fluorescence in polar solvents due to intramolecular charge transfer. Solvent Blue 5’s naphthalene core further enhances this property, making it superior for photostable dyes .
  • Stability and Reactivity: Chlorinated derivatives (e.g., 115-32-2) show higher thermal stability but lower reactivity toward nucleophiles compared to amino-substituted analogues, aligning with their use in harsh environments .

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